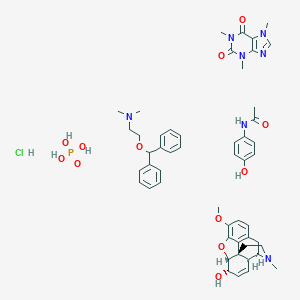
3-Hexanone
概要
説明
3-Hexanone, also known as ethyl propyl ketone, is an organic compound with the molecular formula C₆H₁₂O. It is a ketone characterized by a six-carbon chain with a carbonyl group at the third carbon atom. This compound is a colorless liquid with a sweet, fruity odor and is used primarily as a solvent and chemical intermediate .
準備方法
Synthetic Routes and Reaction Conditions
3-Hexanone can be synthesized through several methods:
-
Oxidation of 3-Hexanol: : This method involves the oxidation of 3-hexanol using oxidizing agents such as chromic acid or pyridinium chlorochromate. The reaction typically occurs under mild conditions and yields this compound as the primary product .
-
Grignard Reaction: : Another method involves the Grignard reaction of propylmagnesium bromide with propionitrile, followed by hydrolysis. This reaction requires anhydrous conditions and a suitable solvent like diethyl ether .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 3-hexanol due to its simplicity and cost-effectiveness. The process involves the use of large-scale oxidizing agents and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
3-Hexanone undergoes various chemical reactions, including:
-
Oxidation: : this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide .
-
Reduction: : It can be reduced to 3-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride .
-
Nucleophilic Addition: : The carbonyl group in this compound is susceptible to nucleophilic addition reactions. For example, it can react with hydrazine to form hydrazones or with hydroxylamine to form oximes .
科学的研究の応用
3-Hexanone has several applications in scientific research:
-
Chemistry: : It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals .
-
Biology: : In biological research, this compound is used to study the effects of ketones on cellular processes and metabolic pathways .
-
Medicine: : Although not widely used in medicine, this compound serves as a model compound in pharmacological studies to understand the behavior of ketones in biological systems .
-
Industry: : It is employed in the manufacture of fragrances, flavors, and as a solvent in various industrial processes .
作用機序
The mechanism of action of 3-hexanone involves its interaction with cellular components. The carbonyl group in this compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction .
類似化合物との比較
3-Hexanone can be compared with other similar ketones:
-
2-Hexanone (Methyl n-butyl ketone): : Both compounds have six carbon atoms, but the position of the carbonyl group differs. 2-Hexanone has the carbonyl group at the second carbon atom, while this compound has it at the third carbon atom .
-
2-Methyl-3-pentanone (Ethyl isopropyl ketone): : This compound is an isomer of this compound, with a branched carbon chain. It has similar chemical properties but different physical properties due to the branching .
This compound is unique due to its linear structure and the position of the carbonyl group, which influences its reactivity and applications .
特性
IUPAC Name |
hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHFHIRKBAQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021608 | |
| Record name | 3-Hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid | |
| Record name | 3-Hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8244 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
123.00 to 124.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Hexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.812-0.818 | |
| Record name | 3-Hexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
13.9 [mmHg] | |
| Record name | 3-Hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8244 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-38-8, 63072-44-6 | |
| Record name | 3-Hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanone, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063072446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P601A79G79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.5 °C | |
| Record name | 3-Hexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Hexanone?
A1: this compound, also known as ethyl propyl ketone, has the molecular formula C6H12O []. Its molecular weight is 100.16 g/mol []. While specific spectroscopic data isn't detailed in the provided research, it's worth noting that ketones like this compound are often characterized by infrared spectroscopy (strong C=O stretch) and nuclear magnetic resonance spectroscopy (characteristic chemical shifts for protons adjacent to the carbonyl group) [].
Q2: What is the flash point of this compound?
A3: The lower flash point of this compound has been experimentally determined to be 18°C using a closed-cup tester and within the range of 27°C to 32°C using an open-cup tester [].
Q3: What is the autoignition temperature (AIT) of this compound and how is it related to ignition delay time?
A4: The experimental AIT of this compound, determined using the ASTM E659 tester, is 425°C [, ]. Studies have shown a relationship between AIT and ignition delay time for this compound, meaning the ignition delay time decreases as the temperature approaches the AIT [, ].
Q4: How do structural variations in ketones impact their antifungal activity?
A7: Research on volatile oxygenated alkyl compounds, including aldehydes and ketones, suggests that the presence of an α,β-unsaturated bond adjacent to the carbonyl group generally enhances antifungal activity []. This highlights the importance of structural features in influencing biological activity.
Q5: Are there any known ozone artifacts associated with this compound?
A8: Research has identified this compound as an artifact formed due to the interaction of ozone with commonly used air sampling adsorbents like Tenax TA and Tenax GR []. This finding highlights a potential source of bias in measuring this compound and other carbonyl compounds in air samples, emphasizing the importance of considering potential artifacts during analysis [].
Q6: Does the presence of this compound in air samples have environmental implications?
A6: While not directly addressed in the research, this compound, like other ketones, can contribute to the formation of secondary organic aerosols in the atmosphere. Understanding the atmospheric fate and transport of this compound is crucial for assessing its potential impact on air quality and climate.
Q7: What analytical techniques are commonly employed to study this compound?
A7: The provided research highlights the use of various analytical techniques, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile compounds, including this compound, in various matrices such as honey [, ], plant extracts [], and air samples [, ].
- Solid-Phase Microextraction (SPME): Coupled with GC-MS, SPME allows for the efficient extraction and analysis of volatile compounds, including this compound, in complex matrices like soybean seed [] and tangerine juice [].
Q8: What considerations are important when analyzing this compound in air samples?
A12: Accurate measurement of this compound in air samples can be challenging due to the potential for artifact formation. Researchers have shown that this compound can be formed as an artifact during sampling with certain adsorbents, particularly in the presence of ozone []. This highlights the importance of careful selection of adsorbents and appropriate blank corrections to avoid overestimation of this compound concentrations.
Q9: What are some natural sources of this compound?
A9: this compound has been identified as a volatile compound in various natural sources, including:
- Eucalyptus honey: It serves as a potential biomarker for this honey type [, ].
- Soybean seeds: Found at varying concentrations during different stages of seed development [].
- Pandan leaves: Identified as a minor component in the essential oil extracted from Pandanus amaryllifolius [].
- Sun-dried salt: Found as a major aroma compound in sun-dried salts, potentially influenced by the type of packaging material used [].
- Endophytic fungi: Certain species of Nodulisporium, found as endophytes in plants, have been shown to produce this compound as one of their volatile organic compounds [].
Q10: Does this compound have any known biological activities?
A10: While the research provided doesn't delve into specific biological activities of this compound, it's worth noting that aliphatic ketones, as a class, can exhibit a range of biological activities, including antimicrobial and insecticidal properties. Further research is needed to fully understand the potential biological significance of this compound.
Q11: Are there specific safety regulations related to the handling and use of this compound?
A15: As a flammable liquid, this compound requires careful handling and storage. Its flash point and auto-ignition temperature provide crucial information for assessing fire and explosion risks []. Specific safety data sheets and regulatory guidelines should always be consulted before handling this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)


